molecular formula C22H25F3N4O2 B12385944 DprE1-IN-9

DprE1-IN-9

Cat. No.: B12385944
M. Wt: 434.5 g/mol
InChI Key: HUQTWGBRMNYWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DprE1-IN-9 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This enzyme is involved in the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibiting DprE1 disrupts the cell wall synthesis, making it a promising target for anti-tubercular drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DprE1-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: DprE1-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds .

Scientific Research Applications

DprE1-IN-9 has several scientific research applications, including:

Mechanism of Action

DprE1-IN-9 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1). This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, a crucial step in the biosynthesis of arabinogalactan and lipoarabinomannan. By inhibiting DprE1, this compound disrupts the synthesis of these essential cell wall components, leading to the death of mycobacteria .

Comparison with Similar Compounds

    BTZ-043: Another DprE1 inhibitor with a similar mechanism of action but different chemical structure.

    Macozinone: A DprE1 inhibitor currently in clinical trials.

    OPC-167832: Another compound targeting DprE1, with promising anti-tubercular activity.

    TBA-7371: A DprE1 inhibitor in clinical development .

Uniqueness of DprE1-IN-9: this compound is unique due to its specific binding affinity and inhibitory potency against DprE1. It has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-tubercular drug .

Properties

Molecular Formula

C22H25F3N4O2

Molecular Weight

434.5 g/mol

IUPAC Name

6-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide

InChI

InChI=1S/C22H25F3N4O2/c1-12-13(2)28-18(14(3)27-12)10-29-6-7-31-20-17(21(30)26-11-22(23,24)25)8-16(9-19(20)29)15-4-5-15/h8-9,15H,4-7,10-11H2,1-3H3,(H,26,30)

InChI Key

HUQTWGBRMNYWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCOC3=C(C=C(C=C32)C4CC4)C(=O)NCC(F)(F)F)C

Origin of Product

United States

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